Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. It is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol. This compound is known for its unique properties, including solubility in organic solvents, thermal stability, and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate can be synthesized through the esterification of 4-oxocyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters
Scientific Research Applications
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparison with Similar Compounds
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-oxocyclohexanecarboxylate
- Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, ethyl ester
- Ethyl 3,4-dihydroxybenzoate
- 4,4-Difluorocyclohexanecarboxylic acid
These compounds share similar structural features but differ in their functional groups and chemical properties. This compound is unique due to its specific ester configuration and the presence of the 4-oxocyclohexyl group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C15H24O3 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H24O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h11-13H,2-10H2,1H3 |
InChI Key |
PUPBSJOMWWDWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.